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Bz-Val-Gly-Arg-AMC trifluoroacetate - 201851-44-7

Bz-Val-Gly-Arg-AMC trifluoroacetate

Catalog Number: EVT-6451479
CAS Number: 201851-44-7
Molecular Formula: C32H38F3N7O8
Molecular Weight: 705.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bz-Ile-Glu-(γ-OR)-Gly-Arg-p-nitroanilide

  • Compound Description: This compound is a chromogenic substrate for the horseshoe crab clotting enzyme. [] It is used to detect and quantify bacterial endotoxins. [] When hydrolyzed by the clotting enzyme, it releases p-nitroaniline, which can be measured spectrophotometrically. []
  • Compound Description: This compound is a synthetic fluorogenic substrate used for the detection and measurement of cathepsin B/L-like activity. [, ] Upon hydrolysis by the enzyme, it releases the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC), allowing for quantification of the enzymatic activity. [, ]

MeOSuc-Ala-Ala-Pro-Val-AFC

  • Compound Description: This is a synthetic fluorogenic substrate utilized to detect and quantify elastase-like activity. [, ] Similar to Bz-Val-Lys-Lys-Arg-AFC, it contains the AFC fluorophore that is released upon hydrolysis by the enzyme, enabling measurement of the enzymatic activity. [, ]

Z-Ala-Ala-Lys-AFC

  • Compound Description: This is a synthetic fluorogenic substrate specifically used for detecting and measuring tryptase-like activity. [, ] The release of the AFC fluorophore upon enzymatic cleavage allows for the quantification of this activity. [, ]

Z-Gly-Gly-Arg-AFC

  • Compound Description: This compound serves as a synthetic fluorogenic substrate for the detection and measurement of trypsin-like activity. [, ] Its design, incorporating the AFC fluorophore, allows for quantification of enzymatic activity upon hydrolysis. [, ]

Ac-Phe-ArgOEt

  • Compound Description: Ac-Phe-ArgOEt is a substrate for human urinary kallikrein. [] It is hydrolyzed significantly faster than other arginine esters like Bz-ArgOEt, Z-ArgOMe, or Ac-Gly-ArgOMe. [] The hydrolysis of this substrate is monitored spectrophotometrically. []

D-Val-Leu-Arg-p-nitroanilide

    Boc-Arg-Val-Arg-Arg-AMC

      Bz-Phe-Val-Arg-pNA

      • Compound Description: This compound is a synthetic peptide substrate frequently used in assays for thrombin activity. [, , ] It is a chromogenic substrate, releasing p-nitroaniline upon hydrolysis by thrombin, which can be monitored spectrophotometrically. [, , ]

      H-D-Phe-Pip-Arg-pNA

      • Compound Description: This is another synthetic peptide substrate utilized in thrombin activity assays. [, ] Similar to Bz-Phe-Val-Arg-pNA, it is a chromogenic substrate, releasing p-nitroaniline upon hydrolysis by thrombin, allowing for spectrophotometric monitoring of the reaction. [, ]

      Z-Gly-Pro-Arg-pNA

      • Compound Description: Also known as Chromozym TH, this synthetic peptide is commonly employed as a substrate in thrombin activity assays. [] Being a chromogenic substrate, it releases p-nitroaniline upon hydrolysis by thrombin, allowing for easy detection and quantification of the enzyme's activity. []

      H-D-Val-Leu-Lys-pNA

      • Compound Description: This synthetic peptide substrate is primarily used in assays to measure plasmin activity. [, ] It acts as a chromogenic substrate, releasing p-nitroaniline upon hydrolysis by plasmin, facilitating the detection and quantification of the enzyme's activity. [, ]

      N-Bz-Pro-Phe-Arg-pNA

      • Compound Description: Known as Chromozym PK, this synthetic peptide substrate is commonly employed in assays to measure plasma kallikrein activity. [] As a chromogenic substrate, it releases p-nitroaniline upon hydrolysis by kallikrein, enabling detection and quantification of the enzyme's activity. []

      PyroGlu-Gly-Arg-p-nitroanilide (S-2444)

      • Compound Description: S-2444 is a synthetic peptide substrate used to study the amidase activity of enzymes like urokinase and trypsin. []

      α-N-acetyl-L-lysine-p-nitroanilide (ALNA)

      • Compound Description: ALNA is a synthetic substrate used to investigate the amidase activity of enzymes like urokinase and trypsin. []

      D-Val-Leu-Lys-p-nitroanilide

      • Compound Description: This compound is a synthetic substrate employed in studying the amidase activity of plasmin. []

      Bz-Ile-Glu-Gly-Arg-pNA

      • Compound Description: This compound is a chromogenic substrate commonly used in assays to assess factor Xa activity. [, ] It releases p-nitroaniline upon hydrolysis by factor Xa, enabling detection and quantification of the enzyme's activity. [, ]
      • Compound Description: This compound is a fluorogenic substrate used to measure cathepsin B-like enzyme activity in lung tissue. [] It consists of a fluorophore, 4-methoxy-2-naphthylamide, attached to a peptide moiety. [] Upon hydrolysis by cathepsin B, the fluorophore is released, enabling the quantification of enzymatic activity. []

      BZ-Gly-Gly-Arg-4-methoxy-2-naphthylamide

      • Compound Description: This compound is another fluorogenic substrate used to measure protease activity in lung tissue. [] It also consists of a fluorophore, 4-methoxy-2-naphthylamide, linked to a peptide moiety. [] Upon hydrolysis, the fluorophore is released, enabling the measurement of enzymatic activity. []

      Tos-Gly-Pro-Arg-pNA (Chromozym TH)

      • Compound Description: This compound is a chromogenic substrate widely used for measuring thrombin activity. [] It releases p-nitroaniline upon hydrolysis by thrombin, enabling the detection and quantification of the enzyme's activity. []

      CH3-Gly-Pro-Arg-pNA

      • Compound Description: This compound is another chromogenic substrate used in thrombin activity assays. [] It releases p-nitroaniline upon hydrolysis by thrombin, which allows for the monitoring and quantification of the enzyme's activity. []

      Pyro-Glu-Pro-Arg-pNA (S-2366)

      • Compound Description: This compound is a synthetic substrate developed for measuring thrombin activity. [] It is designed to be more resistant to interference from factor Xa. []

      H-D-Ile-Pro-Arg-pNA (S-2288)

      • Compound Description: S-2288 is a synthetic substrate primarily used for measuring the activity of tissue plasminogen activator (tPA). []

      N-Carbobenzoxy-glycyl-glycyl-L-arginine-β-naphthylamide (N-CBz-Gly-Gly-Arg-β-NA)

      • Compound Description: This compound is a substrate used to detect the activity of a specific peptidase enzyme found in certain periodontopathogenic bacteria, particularly Bacteroides gingivalis and Treponema denticola. []

      N-Benzoyl-L-valyl-glycyl-L-arginine-4-methoxy-(3-naphthylamide (Bz-Val-Gly-Arg-β-NA)

      • Compound Description: This compound is a substrate used for detecting the activity of a specific peptidase enzyme found in periodontopathogenic bacteria, Bacteroides gingivalis and Treponema denticola. []

      Z-Phe-Arg-Amc

      • Compound Description: This compound, where Z represents benzyloxycarbonyl and Amc stands for 7-amidomethylcoumarin, serves as a substrate for a cysteine endopeptidase called XSCEP1 found in Xenopus skin secretions. [] This endopeptidase exhibits a preference for cleaving peptide bonds with a hydrophobic residue at the P1 position and arginine at the P2 position. []
      Overview

      Benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate is a synthetic peptide substrate extensively utilized in biochemical research, particularly for measuring proteolytic activities. This compound consists of the amino acids benzoyl-valine, glycine, and arginine, linked to the fluorescent moiety 7-amido-4-methylcoumarin (AMC). The trifluoroacetate salt form enhances its stability and solubility in various solvents, making it suitable for laboratory applications. Its primary application is in the assessment of trypsin-like activity of proteasomes, specifically the 20S proteasome, which plays a crucial role in protein degradation within cells .

      Synthesis Analysis

      Methods

      The synthesis of benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate is predominantly achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides on a solid support, facilitating the formation of peptide bonds between protected amino acids.

      Technical Details

      1. Initiation: The process begins with the attachment of the first amino acid to a resin.
      2. Coupling: Each subsequent amino acid is added sequentially using coupling agents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate bond formation.
      3. Deprotection: After the complete peptide chain is assembled, protective groups are removed, and the peptide is cleaved from the resin.
      4. Purification: The final product undergoes purification via high-performance liquid chromatography to achieve the desired purity levels .
      Molecular Structure Analysis

      Structure

      The molecular formula for benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate is C30H37N7O6C2HF3OC_{30}H_{37}N_{7}O_{6}\cdot C_{2}HF_{3}O, with a molecular weight of 705.68 g/mol. The structure includes:

      • A benzoyl group attached to valine.
      • A glycine residue.
      • An arginine residue.
      • A 7-amido-4-methylcoumarin moiety that provides fluorescence upon cleavage.

      Data

      The compound's structural integrity and functionality are critical for its use as a substrate in proteolytic assays. The presence of the fluorescent moiety allows for sensitive detection of enzymatic activity through fluorescence measurements .

      Chemical Reactions Analysis

      Types of Reactions

      Benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate primarily undergoes hydrolysis reactions when exposed to proteolytic enzymes such as trypsin. The cleavage occurs at the peptide bond between arginine and the AMC moiety.

      Technical Details

      1. Hydrolysis: Proteolytic enzymes catalyze the hydrolysis reaction, leading to the release of AMC.
      2. Fluorescence Measurement: The released AMC can be quantitatively measured using fluorescence spectroscopy, with excitation at 380 nm and emission at 460 nm. This measurement provides a direct readout of proteolytic activity .
      Mechanism of Action

      The mechanism of action involves the hydrolysis of benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate by proteolytic enzymes. When the enzyme cleaves the peptide bond between arginine and AMC, it releases the fluorescent AMC moiety. The increase in fluorescence intensity correlates directly with enzyme activity, allowing researchers to quantify proteolytic activity effectively .

      Physical and Chemical Properties Analysis

      Physical Properties

      Benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate appears as a white to off-white powder. It is soluble in organic solvents such as dimethyl sulfoxide and has moderate solubility in water due to its trifluoroacetate form.

      Chemical Properties

      The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis when exposed to moisture or extreme pH levels. Its fluorescence properties make it particularly useful in biochemical assays where sensitive detection is required .

      Applications

      Benzoyl-Valine-Glycine-Arginine-7-amido-4-methylcoumarin trifluoroacetate is primarily used in scientific research for:

      1. Measuring Proteolytic Activity: It serves as a substrate for assessing trypsin-like activity in proteasomes.
      2. Biochemical Assays: Its fluorescent properties allow for real-time monitoring of enzymatic reactions in various biochemical assays.
      3. Research on Proteasome Functionality: It aids in understanding proteasome dynamics and their role in cellular protein regulation .

      This compound's unique characteristics make it an essential tool in molecular biology and biochemistry research, particularly in studies involving protein degradation and enzymatic activity assessment.

      Mechanistic Insights into Protease-Substrate Interactions

      Enzymatic Cleavage Specificity of Serine Proteases Targeting Bz-Val-Gly-Arg-AMC

      Bz-Val-Gly-Arg-AMC trifluoroacetate (Bz-VGR-AMC) serves as a highly specific fluorogenic substrate for serine proteases exhibiting trypsin-like activity, characterized by their preferential cleavage C-terminal to arginine residues. The substrate's molecular architecture features a benzoyl (Bz) N-terminal capping group, a Val-Gly-Arg tripeptide sequence, and a C-terminal 7-amido-4-methylcoumarin (AMC) fluorophore. Proteolytic cleavage occurs specifically between the arginine residue and the AMC moiety, liberating the highly fluorescent AMC group (excitation 380 nm, emission 460 nm), enabling real-time quantification of enzymatic activity [5] [8].

      The catalytic mechanism involves a nucleophilic attack by the serine protease's catalytic serine residue on the carbonyl carbon of the scissile amide bond. This attack is facilitated by the catalytic triad (Ser-His-Asp), which positions and polarizes the serine hydroxyl group. The reaction proceeds through a tetrahedral intermediate stabilized by the oxyanion hole, culminating in the release of the AMC leaving group. The trypsin-like specificity primarily arises from the S1 pocket's stringent accommodation of basic residues (arginine/lysine), complemented by interactions within the extended substrate-binding cleft (S2-S4 subsites) [6].

      Kinetic parameters reveal the efficiency of serine protease interactions with Bz-VGR-AMC. For the 20S proteasome's β2 subunit, which possesses intrinsic trypsin-like activity, reported kinetic values include a KM in the micromolar range (20-100 µM) and a kcat typically between 1-10 s-1 [5] [8]. These values yield a catalytic efficiency (kcat/KM) of approximately 104-105 M-1s-1, classifying it as a moderately efficient substrate. This efficiency stems from optimal interactions at both prime (P') and non-prime (P) sites relative to the cleavage point. Crucially, the leaving group capacity of AMC significantly enhances catalytic turnover compared to para-nitroanilide (pNA) derivatives, due to its superior electron-withdrawing properties and fluorescence quantum yield [5] .

      Table 1: Kinetic Parameters of Bz-VGR-AMC Hydrolysis by Serine Proteases

      Enzyme SourceKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference Context
      20S Proteasome (Mammalian)20-1001-10~104-105 [5] [8]
      Thermoplasma acidophilum Tricorn ProteaseNot ReportedNot ReportedHigh Specificity
      Trypsin (Reference)5-5010-100~106Comparative Inference

      Structural Determinants of Cathepsin Recognition and Catalytic Efficiency

      While primarily designed for serine proteases, Bz-VGR-AMC exhibits cross-reactivity with certain cysteine cathepsins, albeit with significantly reduced efficiency compared to their canonical substrates. This interaction provides valuable insights into the structural constraints governing protease specificity. Cathepsins B, L, and S belong to the papain-like (CA) family of cysteine proteases and possess a catalytic mechanism reliant on a cysteine-histidine dyad. Their substrate binding clefts exhibit broader specificity than serine proteases but maintain preferences governed by steric and electrostatic constraints [1] [3].

      The S2 subsite of cysteine cathepsins constitutes a major specificity determinant. Cathepsin L favors bulky hydrophobic residues (Phe, Leu) at P2, while cathepsin B prefers smaller residues (Arg, Gly) due to the occluding loop restricting its S2 pocket. Consequently, the Val-Gly-Arg sequence of Bz-VGR-AMC presents suboptimal interactions: Val at P3 is moderately tolerated, Gly at P2 is unfavorable for Cathepsin L (which prefers large hydrophobes), and Arg at P1 aligns well with the generally basic S1 preference of many cathepsins. This mismatch explains the significantly lower catalytic efficiency (kcat/KM) observed for cathepsins compared to serine proteases like trypsin or the proteasome's β2 subunit when using Bz-VGR-AMC [1] [3].

      Structural analyses of cathepsin-substrate complexes (e.g., cathepsin V with peptide substrates) reveal that efficient catalysis requires precise alignment of the scissile bond relative to the nucleophilic cysteine. The AMC leaving group in Bz-VGR-AMC, while excellent for fluorogenic detection, may create steric clashes within the prime-side (S') subsites of cathepsins, which are typically less accommodating than those of trypsin-like serine proteases. Furthermore, the benzoyl capping group lacks specific interactions with the often shallow S3/S4 subsites of cathepsins, failing to provide additional binding energy. Mass spectrometry-based proteomic profiling of cathepsins K, V, B, L, S, and F identified over 30,000 cleavage sites, establishing a strong preference for hydrophobic/aromatic residues at P2 and P3 positions, further highlighting the suboptimal nature of the Val-Gly sequence in Bz-VGR-AMC for these enzymes [1].

      Table 2: Subsite Preferences Influencing Bz-VGR-AMC Recognition by Protease Families

      Protease FamilyKey Specificity DeterminantsCompatibility with Bz-VGR-AMC (Val-Gly-Arg)
      Serine (Trypsin-like)S1: Basic (Arg/Lys); S2: Broad; S3: Small/Medium Hydrophobic; S': Tolerates AMCHigh: Optimal P1 (Arg); P2 (Gly) tolerated; AMC accepted
      Cysteine (Cathepsin L/V)S2: Large Hydrophobic/Aromatic (Phe, Leu); S1/S3: Variable; S': ConstrainedLow: Suboptimal P2 (Gly); P3 (Val) acceptable but not preferred; AMC may clash
      Cysteine (Cathepsin B)S2: Restricted (small residues preferred due to occluding loop); S1: BasicModerate: P1 (Arg) optimal; P2 (Gly) acceptable; AMC tolerated

      Comparative Analysis of Substrate Preferences Across Protease Isoforms

      The catalytic efficiency of Bz-VGR-AMC hydrolysis varies dramatically across protease families and isoforms, providing a clear hierarchy of substrate preference reflective of their active site architectures and biological functions. The 20S proteasome's constitutive β2 subunit and the immunoproteasome's β2i subunit exhibit the highest activity towards Bz-VGR-AMC, defining the "trypsin-like" activity of this complex. Kinetic studies show β2's kcat/KM is approximately 10-100 fold higher than that observed for cathepsin B and orders of magnitude higher than for cathepsin L or S [5] [8] [10]. This pronounced difference underscores the substrate's role as a specific reporter for trypsin-like serine protease activity in complex biological samples, such as tissue lysates or purified proteasomes, where multiple protease classes coexist.

      Within the serine protease class, significant differences exist. Plasmin and thrombin, both trypsin-like serine proteases involved in fibrinolysis and coagulation, exhibit divergent efficiencies. Thrombin possesses a deep hydrophobic S2 pocket and strong preferences for Pro at P2 and Arg at P1 in its natural substrates (e.g., fibrinogen). Consequently, the Val-Gly-Arg sequence of Bz-VGR-AMC is poorly recognized. Plasmin, while also preferring Arg at P1, has a broader S2/S3 specificity, potentially leading to moderate activity with Bz-VGR-AMC, though significantly less than dedicated arginine-specific enzymes like trypsin itself. Factor Xa, another coagulation protease, demonstrates strict specificity for Ile-Glu-Gly-Arg sequences, making the Val-Gly-Arg sequence of Bz-VGR-AMC suboptimal [6] [7].

      The C11 family of cysteine proteases (clostripain-like), exemplified by PmC11 from Parabacteroides merdae, exhibits a unique specificity profile distinct from both cathepsins and serine proteases. While they share the requirement for Arg at P1 with trypsin-like serine proteases, their extended substrate recognition (P2-P4) often differs. PmC11 efficiently hydrolyzes Z-Gly-Gly-Arg-AMC and Boc-Val-Leu-Lys-AMC, suggesting potential moderate activity with Bz-VGR-AMC depending on the specific enzyme's tolerance at P2 (Gly) and P3 (Val). However, structural studies of PmC11-inhibitor complexes (e.g., Ac-VLTK-AOMK) reveal key interactions beyond P1 that Bz-VGR-AMC cannot fulfill, likely resulting in lower efficiency compared to its preferred substrates [4].

      Table 3: Comparative Catalytic Efficiency (kcat/KM) of Bz-VGR-AMC Hydrolysis by Selected Protease Isoforms

      Protease/IsoformProtease ClassRelative kcat/KM for Bz-VGR-AMCPrimary Specificity Drivers
      20S Proteasome (β2 subunit)Serine (Trypsin-like)++++ (High)S1: Basic (Arg); S2: Small (Gly/Ala); S3: Hydrophobic (Val)
      TrypsinSerine (Trypsin-like)++++ (High)S1: Basic (Arg/Lys); S2: Broad; S3: Broad
      PlasminSerine (Trypsin-like)++ (Moderate)S1: Basic (Arg); S2: Prefers Lys/Arg; S3: Hydrophobic
      ThrombinSerine (Trypsin-like)+ (Low)S1: Basic (Arg); S2: Prefers Pro; S3: Hydrophobic
      Factor XaSerine (Trypsin-like)+ (Low)S1: Basic (Arg); S2: Prefers Gly; S4: Acidic (Asp/Glu)
      Cathepsin BCysteine (Papain-like)++ (Moderate)S2: Restricted (small residues); S1: Basic/ Hydrophobic
      Cathepsin LCysteine (Papain-like)+ (Low)S2: Large Hydrophobic (Phe, Leu); S1: Polar/Basic
      PmC11 (Clostripain-like)Cysteine (C11)++ (Moderate)S1: Basic (Arg); P2/P3 Hydrophobic

      Compounds Mentioned in Article

      Properties

      CAS Number

      201851-44-7

      Product Name

      Bz-Val-Gly-Arg-AMC trifluoroacetate

      IUPAC Name

      N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;2,2,2-trifluoroacetic acid

      Molecular Formula

      C32H38F3N7O8

      Molecular Weight

      705.7 g/mol

      InChI

      InChI=1S/C30H37N7O6.C2HF3O2/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20;3-2(4,5)1(6)7/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33);(H,6,7)/t22-,26-;/m0./s1

      InChI Key

      RRRSDFYIYCUYNC-QHTHEMFPSA-N

      SMILES

      CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O

      Canonical SMILES

      CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O

      Isomeric SMILES

      CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O

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